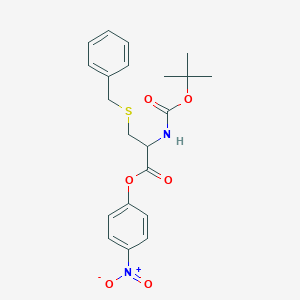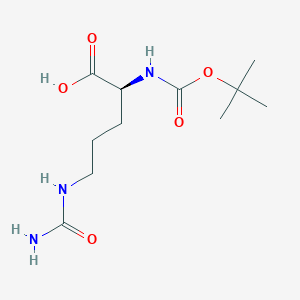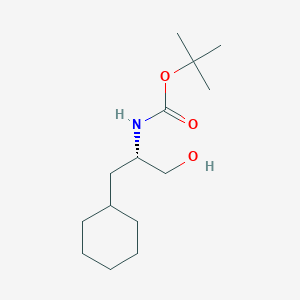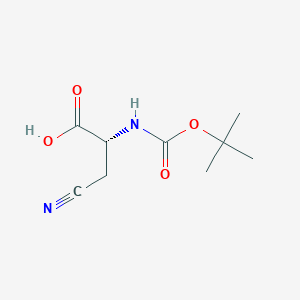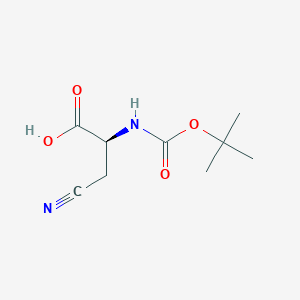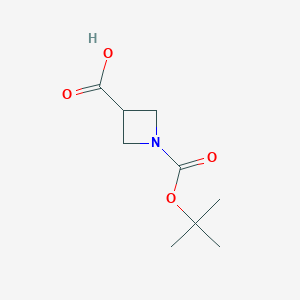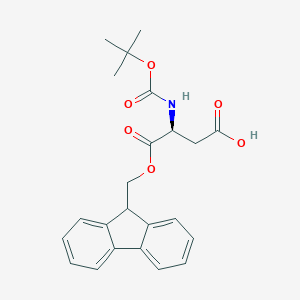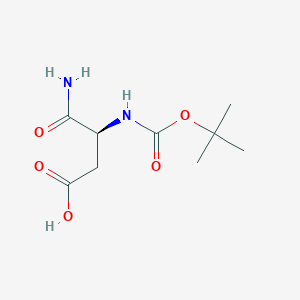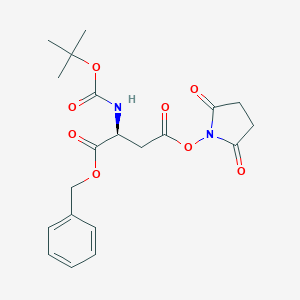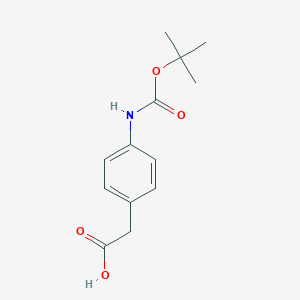
2-(4-((tert-ブトキシカルボニル)アミノ)フェニル)酢酸
概要
説明
“2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid” is a compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminophenylacetic acid with di-tert-butyldicarbonate (BOC-anhydride) in a mixture of dioxane and water, in the presence of sodium carbonate . The reaction is stirred at room temperature for 4 hours, after which the dioxane is removed in vacuo and the aqueous layer is acidified to pH 4 with dilute KHSO4 . The product is then extracted with ethyl acetate and purified to yield the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . . The compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学的研究の応用
医薬品用途 ペプチドトランスポーターの阻害剤
2-(4-((tert-ブトキシカルボニル)アミノ)フェニル)酢酸は、BOC-(4-アミノフェニル)酢酸としても知られており、上皮ペプチドトランスポーターPepT1の非トランスロケーション型競合阻害剤として同定されています。 この用途は、PepT1が腸における食事性ペプチドやさまざまな薬物の吸収に重要な役割を果たしているため、製薬業界にとって重要です .
化学合成 前駆体規制
この化合物は、フェンタニル製造の前駆体化学物質の文脈で言及されています。 違法薬物合成における潜在的な使用のために、ノルフェンタニル、4-AP、1-boc-4-APなどのこの化合物の特定の誘導体は、その流通と使用を規制するために国際的に規制されています .
イオン液体 モデル反応におけるリサイクル
BOC-(4-アミノフェニル)酢酸の誘導体を含むtert-ブトキシカルボニル保護アミノ酸イオン液体は、モデル反応においてリサイクル可能であることが示されています。 この特性は、廃棄物を最小限に抑え、材料を再利用することが重要な持続可能な化学慣行にとって価値があります .
光スイッチプロセス 光誘起反応
光スイッチプロセスを含む研究では、BOC-(4-アミノフェニル)酢酸の誘導体がUV光と可視光源の下で反応を誘起するために使用されました。 この用途は、光露光に敏感な光化学反応における化合物の役割を強調しています .
有機合成 保護基
BOC基は、有機合成において広く保護基として使用されています。水酸化ナトリウムなどの塩基の存在下、ジ-tert-ブチルジカルボネートを使用して、水性条件下でアミンに添加できます。 この用途は、化学反応中に官能基を保護するために不可欠です .
合成最適化 反応条件
BOC-(4-アミノフェニル)酢酸の誘導体を合成するための反応条件を最適化するために研究が行われています。 溶媒の選択、ルイス酸の存在、温度調整などの要因が、最高の収率を得るために考慮されます .
Safety and Hazards
The compound is classified as a potential hazard under GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in these biochemical pathways.
Mode of Action
The BOC group in the compound serves as a protecting group for the amino function . It’s stable towards most nucleophiles and bases , allowing the compound to interact with its targets without unwanted side reactions . The BOC group can be cleaved by mild acidolysis , enabling the release of the active amino function at the appropriate stage in a synthetic process .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways . BOC-protected amino acids, such as this compound, are used as starting materials in dipeptide synthesis . The exact biochemical pathways and their downstream effects would depend on the specific targets and the context of the synthesis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of the synthesis. In general, the use of BOC-protected amino acids in peptide synthesis can lead to the formation of peptides with desired properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability . For instance, the BOC group can be cleaved under acidic conditions , and the compound’s reactivity may be affected by the presence of other reactive groups in the reaction mixture .
生化学分析
Biochemical Properties
It is known that the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
It is known that the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may undergo similar reactions in biological systems.
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKUPPWJMOKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385008 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81196-09-0 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
